Mass Spectral Resolution for Precursor Ion Selection
Furaltadone-d8 exhibits a nominal mass shift of +8 Da relative to unlabeled furaltadone (MW 324.28 → 332.34 g/mol), which ensures baseline mass spectral separation in the precursor ion scan. This is particularly critical for the detection of the 2-nitrobenzaldehyde (NBA)-derivatized metabolite AMOZ, where the d8 label provides a clean MS/MS transition without isotopic overlap from the natural abundance M+1 or M+2 isotopes of the analyte [1]. In contrast, the d5 analog (Furaltadone-d5, MW 329.32 g/mol) offers only a +5 Da shift, which can still suffer from partial spectral overlap depending on the resolving power of the mass analyzer .
| Evidence Dimension | Mass Shift for Precursor Ion Selection |
|---|---|
| Target Compound Data | +8 Da (332.34 g/mol) |
| Comparator Or Baseline | Furaltadone-d5: +5 Da (329.32 g/mol); Unlabeled Furaltadone: 0 Da (324.28 g/mol) |
| Quantified Difference | Target provides 3 Da greater mass separation than d5 analog |
| Conditions | LC-MS/MS in positive electrospray ionization (ESI+) mode; molecular weight based on C13H8D8N4O6 formula |
Why This Matters
Greater mass separation minimizes isotopic crosstalk between analyte and internal standard channels, which is essential for achieving method detection limits below the EU Minimum Required Performance Limit (MRPL) of 1 μg/kg.
- [1] Kim, B. et al. (2015). An optimized method for the accurate determination of nitrofurans in chicken meat using isotope dilution–liquid chromatography/mass spectrometry. Journal of Food Composition and Analysis, 40, 24-31. View Source
